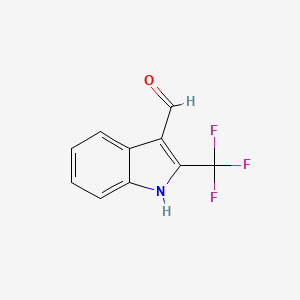
2-trifluoromethyl-3-formyl-(1H)-indole
描述
2-trifluoromethyl-3-formyl-(1H)-indole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Research indicates that 2-trifluoromethyl-3-formyl-(1H)-indole exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 16.24 |
| MCF-7 (Breast) | 12.50 |
| Caco-2 (Colon) | 29.77 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also shown promise as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. In animal models, it significantly reduced markers of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase activity, enhancing cholinergic transmission and improving cognitive function in rodent models .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a key intermediate for developing various drug candidates. Its ability to undergo further transformations allows chemists to create diverse derivatives with enhanced biological activities .
Case Studies
- Anticancer Efficacy : A study involving A549 lung cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, linked to increased apoptosis markers .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups treated with standard medications .
Material Science Applications
The unique properties of this compound make it valuable in materials science as well. Its fluorinated structure contributes to enhanced stability and performance in various applications, including coatings and polymers.
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-7(5-15)6-3-1-2-4-8(6)14-9/h1-5,14H |
InChI 键 |
MUFUPZFOJVRDNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













